3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and linked via an amide bond to a 5-methylisoxazole-4-carboxamide moiety bearing a 2-chlorophenyl substituent. The chlorophenyl and methoxyphenyl groups may enhance target binding and solubility, respectively, while the isoxazole ring contributes to electronic stabilization .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-13-20(21(27-31-13)16-5-3-4-6-18(16)24)23(29)25-22-17-11-32-12-19(17)26-28(22)14-7-9-15(30-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVBUQHHARGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features multiple functional groups that contribute to its biological activity, including a thieno[3,4-c]pyrazole core and an isoxazole moiety.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Anticancer Activity
- Several studies have demonstrated the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 0.01 µM to 42.30 µM against MCF7, NCI-H460, and A549 cell lines .
- The compound's structure suggests potential inhibition of key cancer-related pathways, including Aurora-A kinase and CDK2, which are critical for cancer cell proliferation and survival.
- Anti-inflammatory Properties
Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This suggests that compounds structurally related to our target compound may exhibit similar or enhanced efficacy.
Study 2: Mechanistic Insights
Research by Sun et al. focused on the inhibition of CDK2 by pyrazole derivatives, reporting IC50 values as low as 0.95 nM for certain compounds . This highlights the potential of our target compound to disrupt cell cycle regulation in cancer cells.
Data Tables
The following table summarizes the biological activities reported for various pyrazole derivatives related to our target compound:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | CDK2 Inhibition |
| Compound B | NCI-H460 | 0.03 | Aurora-A Kinase Inhibition |
| Compound C | A549 | 26 | Cytotoxicity via apoptosis |
| Target Compound | Various | TBD | Potential inhibition of multiple kinases |
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs differ in substituent patterns and core heterocycles. Examples include:
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 1020048-57-0) : Replaces the 2-chlorophenyl group with a 4-fluorophenyl moiety. Substitutes the isoxazole ring with a furan-carboxamide. The fluorine atom’s electronegativity may alter binding kinetics, while the furan’s reduced aromaticity could decrease metabolic stability compared to isoxazole.
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4h-pyrazol-3-yl)amino)phenyl)tetradecanamide : Features a diazenyl-pyrazole core with bulky tert-butyl and trichlorophenyl groups.
1-(2-Chloro-5-nitrophenyl)sulfonyl-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 775312-89-5) :
- Utilizes a sulfonyl-piperidine-thiazole scaffold.
- The nitro group introduces strong electron-withdrawing effects, which may influence reactivity and bioavailability.
Comparative Physicochemical Properties
Analytical Techniques for Structural Elucidation
- X-ray Crystallography : SHELX software is widely used to determine crystal structures of such compounds, revealing intermolecular interactions (e.g., hydrogen bonds between amide groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
